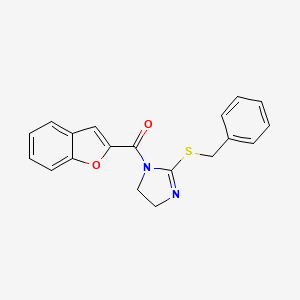

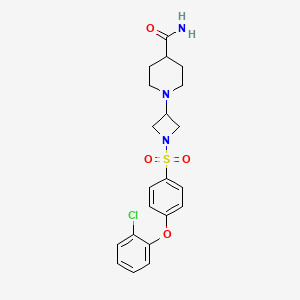

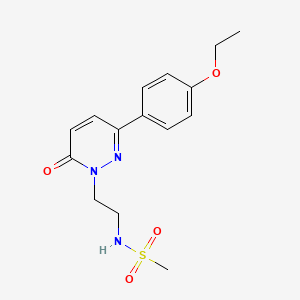

benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound. It is part of a class of compounds known as benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds, including this compound, often involves the use of condensation . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to display outstanding antibacterial activity . The compounds with substituent on the 3rd position of the imidazole ring displayed outstanding antibacterial activity .Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

- Synthesis and Biological Activities : A study by (Shankar et al., 2018) focused on the synthesis of novel substituted benzofuran derivatives. They were screened for antimicrobial activity and cytotoxicity against various bacterial, fungal strains, and cancer cell lines. Some compounds exhibited significant activity against these strains and showed non-toxic nature against cancer cell lines.

Antioxidant Properties

- Synthesis and Evaluation of Antioxidant Properties : Research conducted by (Rashmi et al., 2014) involved synthesizing benzofuran derivatives and evaluating their antimicrobial and antioxidant properties. The study found variations in antibacterial and free radical scavenging activities among the synthesized compounds.

Novel Synthesis Techniques

Ultrasound-assisted Synthesis : Zhang et al. (2012) described a novel synthesis technique for benzofuran-2-yl methanones using ultrasound-assisted methods, highlighting an efficient way to produce these compounds with good yields. (Zhang et al., 2012)

Microwave Assisted Synthesis : Ashok et al. (2017) explored a microwave-assisted synthesis method for benzofuran-2-yl methanones. This method offers advantages in terms of reaction time and energy efficiency. (Ashok et al., 2017)

Antiproliferative Effects and Drug Resistance

- Antiproliferative and MDR Reversal Activity : A study by (Parekh et al., 2011) highlighted the antiproliferative activity and reversal of multidrug resistance in cancer cells by benzofuran-2-yl methanone derivatives.

Selective Agonist Synthesis

- CB2 Receptor Agonist Synthesis : Luo and Naguib (2012) developed a selective CB2 receptor agonist from benzofuran derivatives, showcasing its potential in vivo studies and optimization processes. (Luo & Naguib, 2012)

Ligand Synthesis and Structural Analysis

- Synthesis of Ligands and Crystal Structure Analysis : The synthesis of benzofuran-2-yl(phenyl)methanone derivatives and their evaluation as ligands, including crystal structure analysis, was conducted by (Wang et al., 2017).

Mechanism of Action

While the exact mechanism of action for benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not specified in the search results, benzofuran compounds are known for their diverse pharmacological activities . They have been used in the treatment of various diseases and have potential applications in many aspects .

Future Directions

Benzofuran compounds, including benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the discovery and development of new antimicrobial agents, given the resistance of microorganisms towards existing antimicrobial agents .

properties

IUPAC Name |

1-benzofuran-2-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(17-12-15-8-4-5-9-16(15)23-17)21-11-10-20-19(21)24-13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOMEWGIJZIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2474509.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)